molecular formula C10H6O2 B15214726 Furo[3,2-B]benzofuran CAS No. 247-40-5

Furo[3,2-B]benzofuran

Cat. No.: B15214726
CAS No.: 247-40-5
M. Wt: 158.15 g/mol
InChI Key: BKHKRJUHVJTZDD-UHFFFAOYSA-N
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Description

Furo[3,2-b]benzofuran (CAS Registry Number: 247-40-5) is a polycyclic aromatic organic compound with the molecular formula C 10 H 6 O 2 and a molecular weight of 158.15 g/mol . This fused bicyclic structure, consisting of coupled furan and benzofuran rings, serves as a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. The benzofuran core is a recognized privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant biological activities . Research into analogous fused benzofuran systems has demonstrated their potential as key structural components in developing novel therapeutic agents. For instance, various furo[3,2-g]chromone derivatives and other benzofuran-based hybrids have shown potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) and act as p38α MAP kinase inhibitors . Such studies highlight the broader research value of this chemical class in oncology and kinase-targeted drug discovery. Beyond its biological relevance, this compound is also an important intermediate for synthesizing more complex polycyclic frameworks. Modern synthetic methodologies, including photochemical cyclization cascades and acid-catalyzed transacetalisation/Fries-type rearrangements, utilize related structures to construct intricate molecular architectures found in functional materials and bioactive molecules . The dearomative cycloaddition of benzofuran derivatives, for example, provides efficient access to complex heterocyclic systems like benzofuro[3,2-b]indol-3-ones . This product is provided as a high-purity chemical reference standard. It is intended for research applications as a synthetic building block, a standard for analytical method development, or a core scaffold for library synthesis in drug discovery programs. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

247-40-5

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,2-b][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H

InChI Key

BKHKRJUHVJTZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CO3

Origin of Product

United States

Preparation Methods

Triflic Acid-Mediated Ring-Closing Reactions

The use of Brønsted acids, particularly triflic acid (TfOH), has proven effective for constructing the benzofuran motif prior to furan annulation. Chen et al. (2022) demonstrated that substituted quinone imine ketals (86 ) react with dicarbonyl compounds (85 ) in hexafluoroisopropanol (HFIP) under TfOH catalysis to yield benzofuran intermediates. HFIP stabilizes charged intermediates, facilitating subsequent furan ring formation via intramolecular cyclization. Mandal and Balamurugan (2022) extended this approach by employing o-alkynylphenols, where TfOH promotes oxocarbenium ion formation, followed by oxa-Michael addition to assemble the fused furan. Yields for these cascades typically exceed 75%, with electron-donating substituents enhancing reaction efficiency.

Acetic Acid-Promoted Cascade Cyclization

Pirouz et al. (2021) reported a one-pot synthesis using benzoquinones (91 ) and α,β-unsaturated carbonyls (90 ) under acetic acid catalysis. The reaction proceeds via quinone protonation, ring opening, and lactonization to afford furobenzofurans (92 ) in 68–84% yields. This method benefits from operational simplicity but is limited to substrates tolerant of acidic oxidation conditions.

Transition Metal-Catalyzed Approaches

Rhodium(II)-Mediated Cycloadditions

The Davies group (1983) pioneered the use of rhodium(II) acetate to catalyze [3+2] cycloadditions between α-diazocarbonyls and alkynes, forming dihydrofuran intermediates that oxidize to furobenzofurans. For example, ethyl diazomalonate reacts with phenylacetylene to generate ethyl 2-methyl-5-phenyl-3-furancarboxylate, which undergoes oxidative annulation with salicylaldehydes to yield the target scaffold. Enantioselective variants employing chiral rhodium complexes achieve up to 92% ee, though substrate scope remains narrow.

Gold-Catalyzed Alkyne Activation

Recent advances in gold catalysis enable direct access to fused furans via π-activation of alkynes. Wang et al. (2023) demonstrated that gold(I) complexes facilitate cycloisomerization of o-alkynylphenoxy ketones, inducing simultaneous benzofuran and furan ring formation. The method tolerates nitro, methoxy, and halogen substituents, with yields ranging from 65% to 89%.

Base-Promoted Cyclization Pathways

Potassium tert-Butoxide-Mediated Intramolecular Cyclization

Zhang et al. (2022) developed a transition-metal-free route using potassium tert-butoxide in dimethylformamide (DMF). o-Bromobenzylvinyl ketones (100 ) undergo base-induced elimination, followed by 5-exo-dig cyclization to afford furo[3,2-b]benzofurans (101 ) in 70–93% yields. This method was successfully applied to synthesize coumestrol derivatives, highlighting its utility in natural product synthesis.

DBU-Promoted Tandem Cyclization-Oxidation

Reddy and coworkers (2023) employed 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate 5-exo-dig cyclization of 2-propargyl cyclohexenones (104 ), followed by oxone-mediated oxidation to aromatize the cyclohexenone ring. This two-step protocol provides a 58–76% overall yield and is notable for avoiding transition metals.

Electrochemical and Radical-Based Methods

Anodic Oxidation for Selenocyclization

Doerner et al. (2023) achieved the synthesis of seleno-furobenzofurans via electrochemical oxidation of 2-alkynylphenols (117 ) in the presence of diselenides. Platinum electrodes generate seleniranium intermediates, which undergo nucleophilic cyclization at 1.5 V to yield products (118 ) in 82–90% yields. This method offers excellent regioselectivity but requires specialized equipment.

Visible-Light-Driven Photocatalysis

Emerging photoredox strategies utilize Ru(bpy)₃²⁺ to generate aryl radicals from o-iodophenol ethers, which subsequently trap furan precursors. A recent study by Li et al. (2024) reported a 63% yield for the fused system using 450 nm light, though scalability remains challenging.

Cascade and Multicomponent Reactions

Transacetalization/Fries Rearrangement Cascades

The 2016 RSC study detailed a cascade beginning with 6-acetoxy-β-pyrones and phenols under acid catalysis. Transacetalization initiates a Fries-type O→C rearrangement, followed by Michael addition and aromatization to furnish 2-benzofuranyl-3-hydroxyacetones. Further cyclization with acetic anhydride yields 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones, demonstrating the versatility of cascade methodologies.

Interrupted Pummerer Reaction

Kobayashi et al. (2022) synthesized furobenzofurans (121 ) via an interrupted Pummerer reaction between phenols (119 ) and alkynyl sulfoxides (120 ). Trifluoroacetic anhydride activates the sulfoxide, enabling sigmatropic rearrangement and deprotonation to form the fused rings in 55–78% yields.

Comparative Analysis of Synthetic Methods

Method Catalyst/Conditions Yield Range Substrate Scope Advantages
Acid Catalysis TfOH, AcOH 68–93% Moderate High atom economy
Transition Metal Rh(II), Au(I) 65–92% Broad Enantioselective options
Base Promotion KOtBu, DBU 58–93% Moderate Metal-free, mild conditions
Electrochemical Pt electrodes, 1.5 V 82–90% Narrow No external oxidants
Cascade Reactions Acid/Base multi-step 55–84% Broad One-pot simplicity

Applications and Functionalization

Furo[3,2-b]benzofuran derivatives exhibit notable bioactivity, including anticancer (e.g., coumestrol) and antimicrobial properties. Recent studies have functionalized the core via Pd-catalyzed cross-coupling to introduce aryl, vinyl, and ethynyl groups at the 5-position, enabling diversity-oriented synthesis. Materials science applications exploit its rigidity and π-conjugation for organic semiconductors, with hole mobilities exceeding 0.1 cm²/V·s reported in thieno-fused analogs.

Chemical Reactions Analysis

Cyclization Reactions

Furo[3,2-b]benzofuran derivatives are frequently synthesized via tandem cyclization. For example:

  • Thorpe-Ziegler Cyclization : Methyl 2-[(2-cyanophenoxy)methyl]-3-furoates (3a–i ) undergo cyclization with t-BuOK in DMF at 65°C to form benzofuro[3,2-b]furo[2,3-d]pyridines (5a–h ) (67–83% yields) .

  • Acid-Catalyzed Transacetalisation : 6-Acetoxy-β-pyrones react with phenols under acidic conditions to form 2-benzofuranyl-3-hydroxyacetones via Fries-type O→C rearrangement and oxa-Michael addition .

Table 1: Cyclization Reactions and Yields

Starting MaterialReagent/ConditionsProductYieldSource
Methyl 2-[(2-cyanophenoxy)methyl]-3-furoatet-BuOK, DMF, 65°CBenzofuro[3,2-b]furo[2,3-d]pyridine67–83%
6-Acetoxy-β-pyroneTFA, CHCl<sub>3</sub>, 50°C2-Benzofuranyl-3-hydroxyacetone48–72%

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions:

  • Diels-Alder Reactions : Furo[3,2-b]benzofuran acts as a diene with electron-deficient dienophiles (e.g., phenylsulfinylated derivatives), forming tricyclic adducts at room temperature .

  • Retro-Claisen Aromatization : Base-mediated retro-Claisen cleavage of 7,7,8-trisubstituted cyclohepta[b]furan-6-ones generates furotropones via aromatization .

Electrophilic Substitution

  • Halogenation : Bromination at the C-5 position occurs selectively using NBS in CCl<sub>4</sub> .

  • Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> predominantly targets the C-6 position .

Nucleophilic Substitution

  • Alkylation : Salicylonitriles (2a–i ) react with methyl 2-(chloromethyl)-3-furoate (1 ) in DMF/K<sub>2</sub>CO<sub>3</sub> to form methyl 2-[(cyanophenoxy)methyl]-3-furoates (3a–i ) (69–80% yields) .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed direct arylation enables functionalization:

  • C–H Activation : Electron-donating groups (e.g., –OCH<sub>3</sub> at C-5) enhance electrophilicity, yielding 3b (86%), while electron-withdrawing groups (e.g., –Br at C-5) reduce reactivity (3d , 18% yield at RT; 96% at 50°C) .

Table 2: Palladium-Catalyzed Arylation Outcomes

Substituent (Position)Catalyst SystemYield (RT)Yield (50°C)
–OCH<sub>3</sub> (C-5)Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>86%
–Br (C-5)Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>18%96%

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> oxidizes the furan ring to γ-lactones .

  • Reduction : Hydrogenation over Pd/C selectively reduces double bonds in fused rings without disrupting the aromatic system.

Mechanistic Insights

  • Tandem Cyclization : Proceeds via intermediate aminobenzofurans (4 ) that undergo intramolecular condensation to form pyridone rings .

  • Acid-Mediated Rearrangements : Involve carbocation intermediates during Fries-type rearrangements .

Key Structural Influences

  • Electron-Donating Groups : Enhance reactivity at C-2/C-5 positions (e.g., –OCH<sub>3</sub> increases yields in palladium-catalyzed reactions) .

  • Steric Effects : Bulky substituents at C-7 hinder cycloaddition kinetics .

Scientific Research Applications

Chemical Reactions

Furo[3,2-B]benzofuran can undergo several chemical reactions, such as oxidation, reduction, and substitution. Alkyl lithiums, lithium amide bases, and electrophiles are common reagents used in these reactions.

Use as a Precursor

In chemistry, this compound serves as a precursor in synthesizing more complex heterocyclic compounds. It can be converted into benzofurans through a three-step conversion involving furyl carbinol .

Development of Novel Methods

The compound is involved in developing a cascade event of β-pyrones and phenols, which can lead to the synthesis of 2-benzofuranyl-3-hydroxyacetones . This strategy allows access to medicinally significant scaffolds like 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones, furo[3,2-c]coumarins, and spiro[benzofuran-2,2′-furan]-4′-ones efficiently .

Pharmaceutical Research

Substituted benzofurans, including this compound, have been explored for their biological activities. For example, some benzofurans display potent inhibitory activity against the Hepatitis C virus (HCV) NS5B polymerase and have advanced to clinical trials . Research has shown that the structure-activity relationship (SAR) around the benzofuran scaffold is sensitive to substitutions at the C2, C3, and C5 positions . An aryl or heteroaryl group at the C5 position is crucial for inhibitory activity in the HCV-Luc assay .

Synthesis of Fused Benzofurans

This compound is used in synthesizing fused benzofurans, with synthetic approaches often starting from substituted benzene rings . The synthesis typically involves generating the O–C2 or the C2–C3 bonds in the vital ring-closing step .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

This compound is used in the synthesis of benzofuro[3,2-b]indol-3-one derivatives through a dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans . This reaction proceeds under mild conditions and provides good to excellent yields with high diastereoselectivities .

Intermediate in Synthesis

Mechanism of Action

The mechanism of action of Furo[3,2-B]benzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in bacterial metabolism . In anticancer applications, this compound derivatives may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the distinct attributes of furo[3,2-b]benzofuran, we compare it with structurally analogous compounds, focusing on furo[3,2-b]pyridine , furo[3,4-b]benzofuran , and 2,3-benzofuran . Key differences in structure, synthesis, physicochemical properties, and applications are outlined below.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents/Features Solubility (Aqueous) Key References
This compound Benzofuran + fused furan at [3,2-b] Planar, π-conjugated system Moderate (varies with substituents)
Furo[3,2-b]pyridine Pyridine + fused furan at [3,2-b] Nitrogen atom introduces basicity Poor (<1 mg/mL for some derivatives)
Furo[3,4-b]benzofuran Benzofuran + fused furan at [3,4-b] Altered ring fusion affects reactivity Data limited
2,3-Benzofuran Benzene fused to furan at [2,3] Simpler structure; oily liquid (aromatic) Low (hydrophobic)

Key Comparative Insights

Structural and Electronic Differences: The nitrogen atom in furo[3,2-b]pyridine enhances polarity and basicity compared to this compound, improving interactions with biological targets but reducing aqueous solubility in certain derivatives (e.g., compound 2{5} in HCV inhibitors) . Furo[3,4-b]benzofuran exhibits distinct reactivity due to its [3,4-b] fusion, enabling access to spirocyclic and dihydropyrano-benzofuran derivatives . 2,3-Benzofuran lacks the fused furan ring, resulting in simpler physicochemical properties (e.g., hydrophobic, oily liquid) and industrial applications .

Synthetic Accessibility :

  • This compound benefits from cascade strategies (e.g., Fries-type rearrangements), enabling rapid assembly of complex scaffolds .
  • Furo[3,2-b]pyridine derivatives are optimized via microwave irradiation, reducing reaction times from hours to minutes while maintaining yields .

Biological Relevance :

  • Furo[3,2-b]pyridine derivatives are prominent in drug discovery (e.g., HCV inhibitors, CLK/HIPK kinase inhibitors) due to their tunable electronic profiles .
  • This compound’s planar structure is advantageous for π-stacking in enzyme binding pockets, though its applications remain less explored compared to pyridine analogs .

Toxicity and Safety: 2,3-Benzofuran is associated with hepatotoxicity and carcinogenicity in animal models, necessitating caution in pharmaceutical applications .

Biological Activity

Furo[3,2-B]benzofuran is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.

Overview of Biological Activities

This compound derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds demonstrate antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, a study evaluated several benzofuran analogues for their cytotoxicity against Erlich ascites carcinoma (EAC) cells. The results indicated that specific substitutions on the benzofuran ring significantly enhanced anticancer activity.

Case Study: Antiproliferative Activity

In a comparative analysis, various benzofuran derivatives were screened for their antiproliferative effects using the MTT assay. The following table summarizes the IC50 values of selected compounds:

CompoundStructureIC50 (μM)Comments
7aStructure 7a1.5High cytotoxicity against EAC
7cStructure 7c0.8Enhanced activity with phenolic substitution
7dStructure 7d1.0Contains nitro group, improving efficacy
10bStructure 10b0.5Most promising candidate with selective HIF-1 inhibition

The presence of hydroxyl groups at specific positions on the benzofuran ring was found to be crucial for enhancing anticancer activity. For example, compounds with hydroxyl substitutions at C5 and C8 exhibited the highest antileukemia activity with IC50 values of 0.12 μM and 0.24 μM, respectively .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Topoisomerase Inhibition : Some derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
  • Cyclin-dependent Kinase (CDK) Inhibition : Certain compounds mimic flavopiridol, a known CDK inhibitor, which plays a role in regulating cell cycle progression .
  • Reactive Oxygen Species (ROS) Generation : The compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the this compound scaffold influence its biological activity. Key findings include:

  • Substituents at C-2 Position : The introduction of various substituents at this position significantly impacts cytotoxicity.
  • Hydroxyl Groups : Hydroxyl substitutions enhance binding interactions with target proteins and improve overall activity .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Furo[3,2-b]benzofuran derivatives using palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF or THF) to enhance reaction efficiency. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating products like 2-iodobenzofuran derivatives . Monitor reaction progress using TLC and confirm structures via 1H^1H-NMR and IR spectroscopy to verify functional groups such as carbonyls or aromatic systems .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound derivatives?

  • Methodological Answer : Analyze 1H^1H-NMR peaks for aromatic proton environments (e.g., deshielded protons at δ 7.0–8.5 ppm) and coupling patterns to identify fused ring systems. IR spectroscopy detects key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in benzofurocoumarins). Cross-validate with 13C^13C-NMR for carbon environments and HRMS for molecular ion confirmation .

Q. What physical-chemical properties of this compound are critical for environmental fate modeling?

  • Methodological Answer : Prioritize experimental determination of vapor pressure (e.g., via gas saturation methods), aqueous solubility (shake-flask or HPLC), and octanol-water partition coefficients (log KowK_{ow}). These parameters are essential for predicting environmental mobility and bioaccumulation potential .

Advanced Research Questions

Q. What computational methods are employed to predict the aromaticity and reactivity of this compound isomers?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate global reactivity descriptors (e.g., electrophilicity index ω\omega, chemical hardness η\eta) and local parameters like Fukui functions. Compare frontier molecular orbital (FMO) energies (EHOMOE_{\text{HOMO}}, ELUMOE_{\text{LUMO}}) to assess nucleophilic/electrophilic sites. Bond order uniformity and electrostatic potential maps explain stability differences between isomers .

Q. How can researchers resolve contradictions in experimental data when synthesizing novel this compound analogs?

  • Methodological Answer : Perform reproducibility tests under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and X-ray crystallography for unambiguous structural elucidation. Compare spectral data with computational predictions (e.g., DFT-simulated NMR) to identify discrepancies .

Q. What strategies are effective in designing cascade reactions to synthesize complex this compound scaffolds?

  • Methodological Answer : Design multi-step cascades, such as transacetalization/Fries rearrangement followed by Michael addition and aromatization. Use β-pyrone precursors and acid catalysts (e.g., p-TsOH) to generate intermediates like 4,4a-dihydropyrano[3,2-b]benzofuran-3-ones. Optimize reaction kinetics (e.g., temperature, solvent polarity) to control regioselectivity .

Q. How does structural variation in this compound derivatives influence their antimicrobial activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by introducing substituents (e.g., halogens, methyl groups) at key positions. Screen derivatives against bacterial/fungal strains (e.g., MIC assays) and correlate bioactivity with electronic (Hammett σ constants) or steric parameters. Molecular docking can predict interactions with microbial targets (e.g., enzymes) .

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